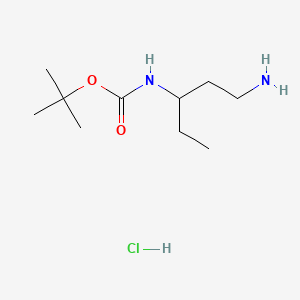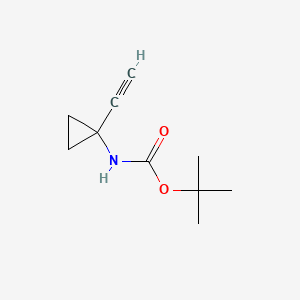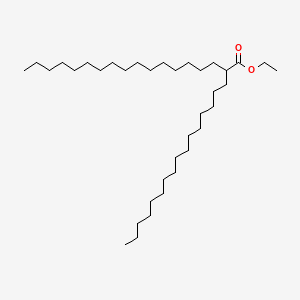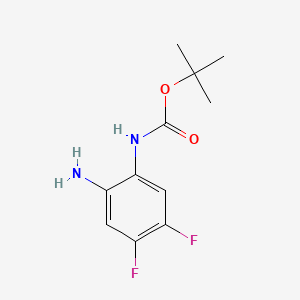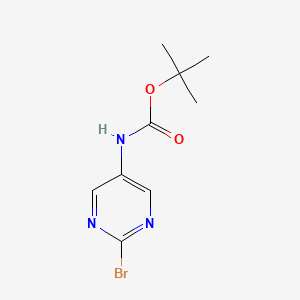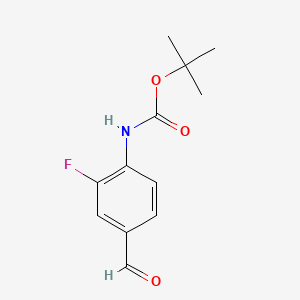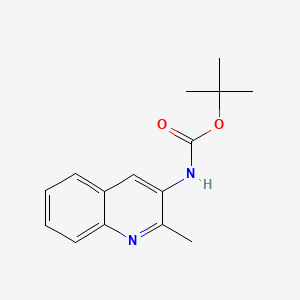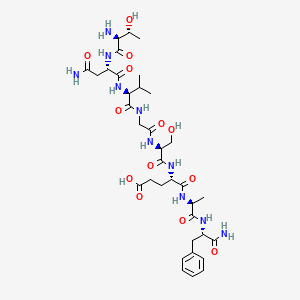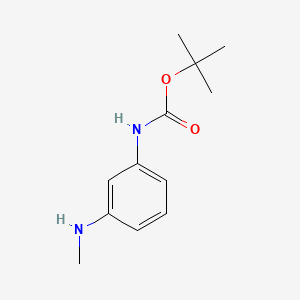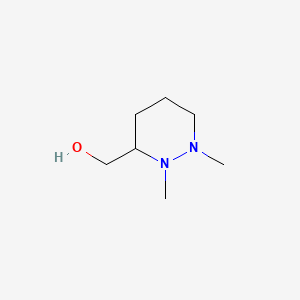
(1,2-Dimethylhexahydropyridazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethylhexahydropyridazin-3-yl)methanol is a chemical compound with the molecular formula C7H16N2O It is a derivative of hexahydropyridazine, characterized by the presence of two methyl groups and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylhexahydropyridazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with formaldehyde and a suitable reducing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hexahydropyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1,2-Dimethylhexahydropyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
科学的研究の応用
(1,2-Dimethylhexahydropyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,2-Dimethylhexahydropyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-3-hydroxyhexahydropyridazine
- 1,2-Dimethyl-3-methylhexahydropyridazine
- 1,2-Dimethyl-3-ethylhexahydropyridazine
Uniqueness
(1,2-Dimethylhexahydropyridazin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
126936-88-7 |
|---|---|
分子式 |
C7H16N2O |
分子量 |
144.218 |
IUPAC名 |
(1,2-dimethyldiazinan-3-yl)methanol |
InChI |
InChI=1S/C7H16N2O/c1-8-5-3-4-7(6-10)9(8)2/h7,10H,3-6H2,1-2H3 |
InChIキー |
YYTQMZSIZGNJFO-UHFFFAOYSA-N |
SMILES |
CN1CCCC(N1C)CO |
同義語 |
3-Pyridazinemethanol,hexahydro-1,2-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




